N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-naphthalen-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-16-10-14(21(23)24)6-8-17(16)20-18(22)11-25-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWFLBFTIKYBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide typically involves a multi-step process:
Nitration: The starting material, 2-chlorophenylamine, undergoes nitration to introduce a nitro group at the 4-position, forming 2-chloro-4-nitrophenylamine.
Thioether Formation: The nitroaniline derivative is then reacted with 2-naphthalenethiol in the presence of a suitable base, such as sodium hydride, to form the thioether linkage.
Acetylation: The final step involves the acetylation of the thioether intermediate with chloroacetyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Reduction: N-(2-amino-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxide or sulfone derivatives.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues and Substituent Effects
Substituent Position and Electronic Effects
- Chloro and Nitro Groups : The 2-chloro-4-nitrophenyl group in the target compound is structurally similar to derivatives like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), where the nitro group’s orientation influences crystal packing via intermolecular hydrogen bonding. The electron-withdrawing nature of these groups enhances electrophilic interactions with biological targets, as seen in antimicrobial chloroacetamides (MICs as low as 13–27 µM against S. aureus and E. coli) .
- Thioether Linkage : The naphthalen-2-ylthio group distinguishes the target compound from analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (). The sulfur atom and extended aromatic system likely increase lipophilicity (logP), facilitating membrane penetration, as observed in compounds with higher logP values showing enhanced antimicrobial activity .
Aromatic Moieties and Bioactivity
- Naphthalene vs. Single-Phenyl Rings : The naphthalene moiety provides a larger hydrophobic surface compared to phenyl rings in compounds like 2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide (). This aligns with studies showing that introducing a second aromatic ring (e.g., phenethyl in 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide) improves enzyme inhibition by enabling π-π stacking and hydrophobic interactions .
Enzyme Inhibition
- MAO and Cholinesterase Targets: Acetamide derivatives such as N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide exhibit dual MAO-B/BChE inhibition (IC₅₀ ~0.028 mM for MAO-A) (). The target compound’s nitro and naphthalene groups may similarly target monoamine oxidases or cholinesterases, though experimental validation is needed.
- 17β-HSD2 Inhibition : Hydrophobic substituents (e.g., N-butyl chains) in N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide enhance interactions with hydrophobic enzyme pockets . The naphthalen-2-ylthio group in the target compound could mimic this effect.
Antimicrobial Activity
- Role of Halogen and Nitro Substituents: Chloro and nitro groups at ortho and para positions correlate with potent antimicrobial effects (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide, MIC 13–27 µM) . The target compound’s 2-chloro-4-nitrophenyl group aligns with this trend.
Key Data Tables
Table 2: Substituent Effects on Physicochemical Properties
Biological Activity
N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data.
The synthesis of this compound typically involves a multi-step process:
- Nitration : The precursor 2-chlorophenylamine is nitrated to form 2-chloro-4-nitrophenylamine.
- Thioether Formation : This intermediate is reacted with 2-naphthalenethiol using sodium hydride to create the thioether linkage.
- Acetylation : The final product is obtained by acetylating the thioether with chloroacetyl chloride under basic conditions.
The compound's molecular structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-(2-chloro-4-nitrophenyl)-2-naphthalen-2-ylsulfanylacetamide |
| Molecular Formula | C18H13ClN2O3S |
| CAS Number | 321945-87-3 |
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of various derivatives of this compound. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most potent variants .
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Derivative 7b | 0.22 | Not specified |
| Ciprofloxacin | Not specified | Not specified |
These derivatives also demonstrated a remarkable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like ciprofloxacin .
The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition. It has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This suggests that the compound may interfere with critical cellular processes, making it a candidate for further pharmaceutical development.
Case Studies
One prominent study evaluated the compound's effects on various bacterial strains, highlighting its potential as a novel therapeutic agent . The research indicated that modifications to the compound's structure could enhance its activity against resistant strains of bacteria.
Safety Profile
In terms of toxicity, preliminary hemolytic assays indicated low toxicity levels, with hemolytic activity ranging from 3.23% to 15.22%, significantly lower than Triton X-100 controls . This suggests a promising safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
